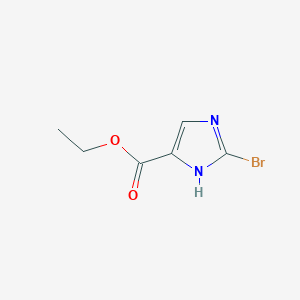
Ethyl 2-bromo-1H-imidazole-5-carboxylate
Overview
Description
Ethyl 2-bromo-1H-imidazole-5-carboxylate is a chemical compound with the CAS Number: 74478-93-6 . It has a molecular weight of 219.04 . The IUPAC name for this compound is this compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, imidazoles in general have been synthesized through various methods . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their versatility and utility in a number of areas .Molecular Structure Analysis
The InChI code for this compound is1S/C6H7BrN2O2/c1-2-11-5(10)4-3-8-6(7)9-4/h3H,2H2,1H3,(H,8,9) . The InChI key is CUGKLRCATMVAFG-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound has a number of physicochemical properties such as a molar refractivity of 42.37 and a TPSA of 54.98 Ų . It also has a Log Po/w (iLOGP) of 1.58 .Scientific Research Applications
Ethyl 2-bromo-1H-imidazole-5-carboxylate has a wide range of applications in scientific research. It is commonly used in organic synthesis, as a reagent in the synthesis of various compounds. It is also used in the study of biochemical and physiological effects, as well as in the study of drug metabolism. Additionally, this compound is used in the study of enzyme inhibition, as it has the ability to inhibit certain enzymes. It is also used in the study of gene expression, as it has the ability to modulate gene expression.
Mechanism of Action
Target of Action
Ethyl 2-bromo-1H-imidazole-5-carboxylate is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, including binding to receptors and inhibiting or activating enzymatic activity . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form covalent bonds with its targets.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it is likely that this compound could influence multiple pathways.
Pharmacokinetics
The compound’s solubility, molecular weight, and other physicochemical properties would influence its pharmacokinetic profile .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . Therefore, it is possible that this compound could have similar effects.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, the compound’s efficacy could be influenced by the pH and ionic strength of its environment.
Advantages and Limitations for Lab Experiments
Ethyl 2-bromo-1H-imidazole-5-carboxylate has a number of advantages and limitations when used in lab experiments. One of the main advantages of using this compound is that it is a relatively safe compound to use in experiments, as it is non-toxic and non-volatile. Additionally, it is a relatively inexpensive compound, which makes it an ideal reagent for use in laboratory experiments. However, one of the main limitations of using this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for the use of Ethyl 2-bromo-1H-imidazole-5-carboxylate in scientific research. One potential future direction is the use of this compound in the study of drug metabolism, as it has the ability to modulate the activity of certain enzymes. Additionally, this compound could be used to study the effects of gene expression, as it has the ability to modulate gene expression. Finally, this compound could be used in the study of hormone regulation, as it has been shown to modulate the activity of certain hormones.
Safety and Hazards
properties
IUPAC Name |
ethyl 2-bromo-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-2-11-5(10)4-3-8-6(7)9-4/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGKLRCATMVAFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine hydrochloride](/img/structure/B1430884.png)
![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/structure/B1430885.png)






